molecular formula C8H8BrF2NO B13043244 (R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL

(R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL

Cat. No.: B13043244
M. Wt: 252.06 g/mol
InChI Key: TVRZNUSYJLKOJB-ZETCQYMHSA-N
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Description

®-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. Its unique structure, featuring a bromine and two fluorine atoms on a phenyl ring, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-bromo-2,6-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which ®-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways, to produce desired effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(4-chloro-2,6-difluorophenyl)ethan-1-OL
  • ®-2-Amino-2-(4-iodo-2,6-difluorophenyl)ethan-1-OL
  • ®-2-Amino-2-(4-methyl-2,6-difluorophenyl)ethan-1-OL

Uniqueness

®-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL is unique due to the presence of bromine, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

(2R)-2-amino-2-(4-bromo-2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H8BrF2NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2/t7-/m0/s1

InChI Key

TVRZNUSYJLKOJB-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)[C@H](CO)N)F)Br

Canonical SMILES

C1=C(C=C(C(=C1F)C(CO)N)F)Br

Origin of Product

United States

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